2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxyphenyl group and a propylamine side chain in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Similar compounds have been shown to inhibit cdk6 . CDK inhibitors typically work by binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
Cdk inhibitors generally affect cell cycle regulation and transcription . By inhibiting CDKs, these compounds can halt cell cycle progression, preventing cells from proliferating. This can be particularly useful in the treatment of cancers, where uncontrolled cell proliferation is a key problem .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown antitumor activities, with some being more potent than the positive control palbociclib . These compounds have been shown to inhibit the proliferation of human breast cancer cells and human gastric cancer cells .
Action Environment
The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that the compound’s action could potentially be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the reaction of 2-methoxybenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base to form an intermediate, which is then cyclized with N-propylamine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: The compound’s derivatives are explored for use in materials science, particularly in the development of novel polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the propylamine side chain contributes to its binding affinity to specific molecular targets .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-9-18-16-10-12(2)19-17-11-14(20-21(16)17)13-7-5-6-8-15(13)22-3/h5-8,10-11,18H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETGSEZHBWNRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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